Methyl 3-methyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate

Lipophilicity Drug-likeness Permeability

Methyl 3-methyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate (CAS 882748-12-1) is a heterocyclic building block belonging to the thieno[3,2-b]pyridine family, distinguished by a 3-methyl group on the thiophene ring, a 6-trifluoromethyl substituent on the pyridine ring, and a methyl ester at the 2-position. It has a molecular weight of 275.25 g/mol (C₁₁H₈F₃NO₂S), a predicted logP of 3.4, a topological polar surface area (TPSA) of 67.4 Ų, and zero hydrogen bond donors.

Molecular Formula C11H8F3NO2S
Molecular Weight 275.25
CAS No. 882748-12-1
Cat. No. B2797570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-methyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate
CAS882748-12-1
Molecular FormulaC11H8F3NO2S
Molecular Weight275.25
Structural Identifiers
SMILESCC1=C(SC2=C1N=CC(=C2)C(F)(F)F)C(=O)OC
InChIInChI=1S/C11H8F3NO2S/c1-5-8-7(18-9(5)10(16)17-2)3-6(4-15-8)11(12,13)14/h3-4H,1-2H3
InChIKeyZYOXQJLMGKTHHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 3-methyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate (CAS 882748-12-1): Core Chemical Identity and Procurement Profile


Methyl 3-methyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate (CAS 882748-12-1) is a heterocyclic building block belonging to the thieno[3,2-b]pyridine family, distinguished by a 3-methyl group on the thiophene ring, a 6-trifluoromethyl substituent on the pyridine ring, and a methyl ester at the 2-position [1]. It has a molecular weight of 275.25 g/mol (C₁₁H₈F₃NO₂S), a predicted logP of 3.4, a topological polar surface area (TPSA) of 67.4 Ų, and zero hydrogen bond donors [1]. The compound is commercially available from multiple vendors at purities of 95–98%, typically stored sealed in dry conditions at 2–8 °C . Its combination of electron-withdrawing (CF₃) and electron-donating (CH₃) substituents creates a unique electronic profile relative to other 3-substituted analogs, influencing both reactivity in downstream transformations and physicochemical properties relevant to medicinal chemistry lead optimization [1].

Why Methyl 3-methyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate Cannot Be Interchanged with Other Thieno[3,2-b]pyridine Analogs


Thieno[3,2-b]pyridine-2-carboxylate derivatives are not interchangeable because the nature, position, and electronic character of the 3-substituent directly govern both synthetic reactivity and biological target engagement. The 3-methyl group in the target compound is a small, electron-donating, non-removable substituent that precludes further functionalization at this position via cross-coupling—unlike the 3-bromo analog, which serves as a Suzuki-Miyaura coupling handle [1]. Conversely, the 3-phenyl analog (CAS 251096-53-4) introduces significant steric bulk and π-stacking potential, yielding a distinct biological profile (e.g., S1P₂ receptor IC₅₀ > 40,000 nM) that cannot be extrapolated to the 3-methyl congener [2]. Similarly, the 3-amino analog provides a hydrogen bond donor (HBD) that is absent in the target compound, fundamentally altering solubility, permeability, and target interactions [3]. These structural divergences translate into quantifiable differences in lipophilicity (logP), polar surface area, and synthetic utility that render generic substitution scientifically invalid for purposes ranging from parallel medicinal chemistry to structure–activity relationship (SAR) exploration.

Quantitative Differentiation Evidence for Methyl 3-methyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate Versus Analogs


Lipophilicity (logP) Differentiates Methyl 3-Methyl from 3-Unsubstituted and 3-Aryl Thieno[3,2-b]pyridine-2-carboxylates

The target compound (XLogP3-AA = 3.4) occupies a lipophilicity niche between the more polar unsubstituted core and the more lipophilic 3-phenyl analog, enabling fine-tuning of partition coefficients in lead optimization. The 5-(trifluoromethyl)thieno[3,2-b]pyridine core without a carboxylate ester has a measured logP of 3.99 ; the target compound's lower logP (3.4) reflects the polarity contribution of the methyl ester. In contrast, the 3-phenyl analog (MW 337.32 vs. 275.25) is expected to exhibit a significantly higher logP (>4.5 predicted) based on its larger hydrophobic surface area . The 3-methyl substituent provides a modest increase in lipophilicity relative to a hydrogen atom at position 3 while preserving favorable TPSA (67.4 Ų) for oral bioavailability prediction [1].

Lipophilicity Drug-likeness Permeability

Hydrogen Bond Donor Count: Target Compound Distinguished from 3-Amino Analogs

The target compound has zero hydrogen bond donors (HBD = 0), placing it in a distinct chemical space from 3-amino analogs that possess one or two HBDs. Methyl 3-amino-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate (CAS 1357943-66-8 for the ethyl ester analog) introduces an NH₂ group capable of donating hydrogen bonds, which substantially alters aqueous solubility, blood–brain barrier penetration potential, and off-target binding profiles . The absence of HBDs in the target compound makes it more suitable for programs targeting intracellular or CNS receptors where minimizing HBD count is a known design principle. In kinase inhibitor programs, the thieno[3,2-b]pyridine scaffold has been exploited for its weak hinge-binding interaction, allowing diverse binding modes; the 3-methyl substitution without an HBD preserves this property while the 3-amino analog would introduce a strong directional interaction that could redirect binding [1].

Hydrogen bonding Permeability Selectivity

Synthetic Versatility: 3-Methyl Group Precludes Undesired Cross-Coupling at C-3, Ensuring Regiochemical Integrity in Downstream Derivatization

The 3-methyl substituent acts as a blocking group that prevents palladium-catalyzed cross-coupling at the C-3 position, in contrast to the 3-bromo analog (CAS 1104630-92-3) which is explicitly designed as a Suzuki-Miyaura coupling partner . In the published synthesis of methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates, methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate was used as the key intermediate for C–C bond formation at C-3 with various (hetero)aryl boronic acids/boronates, yielding compounds 2a–2h with antitumor activity (GI₅₀ = 13 µM for the most potent compound 2e against MDA-MB-231 TNBC cells) [1]. The target compound, bearing a methyl group at C-3, cannot participate in such cross-coupling; it is instead a terminal building block for derivatization at other positions (e.g., the ester for amidation or hydrolysis). This synthetic distinction is critical for procurement decisions: researchers intending to perform C-3 diversification must select the 3-bromo analog, while those requiring a stable, non-functionalizable 3-position for scaffold decoration should select the 3-methyl compound.

Synthetic chemistry Suzuki-Miyaura coupling Building block

Purity Specifications and Storage Differentiation Across Vendors for Procurement Decision-Making

Commercially available batches of the target compound exhibit vendor-dependent purity specifications: AKSci offers 95% minimum purity , while Leyan (乐研) provides 98% purity . The compound requires sealed, dry storage at 2–8 °C, as specified by ChemScene . In contrast, the 3-bromo analog (CAS 1104630-92-3) is also offered at 95% purity by AKSci but is chemically more reactive due to the labile C–Br bond, requiring additional handling precautions to prevent hydrolytic or photolytic degradation . The target compound's all-carbon substitution pattern (no halogens, no amines) confers superior chemical stability under standard laboratory storage conditions compared to halogenated or amino-substituted analogs, as evidenced by the absence of special hazard classifications in its SDS .

Quality control Purity Storage stability

Recommended Application Scenarios for Methyl 3-methyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate Based on Quantitative Differentiation


Scaffold Decoration in Kinase Inhibitor Lead Optimization

The thieno[3,2-b]pyridine core is a validated kinase inhibitor scaffold with a weak hinge-binding interaction that permits diverse binding modes [1]. The 3-methyl group provides steric and electronic modulation without introducing a hydrogen bond donor, preserving the scaffold's characteristic binding plasticity. Researchers designing selective RON or c-Met kinase inhibitors can use this compound as a head group precursor (via ester hydrolysis to the carboxylic acid followed by amide coupling) while relying on the 3-methyl group to maintain a specific steric environment distinct from 3-aryl or 3-amino analogs [1]. The logP of 3.4 positions the resulting derivatives favorably for oral bioavailability [2].

Negative Control or Inactive Comparator for 3-Arylthieno[3,2-b]pyridine Antitumor Studies

Published antitumor studies on methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates (compounds 2a–2h) demonstrated growth inhibition of TNBC cell lines with GI₅₀ values as low as 13 µM, attributed in part to the 3-aryl substituent [3]. The target compound, lacking a 3-aryl group but retaining the 6-CF₃ and 2-CO₂CH₃ functionalities, serves as an ideal negative control or inactive comparator in follow-up SAR studies. Its inability to engage the same biological targets as 3-aryl derivatives (as suggested by the >40,000 nM IC₅₀ of the 3-phenyl analog at S1P₂ [4]) makes it valuable for confirming target engagement specificity.

Building Block for CNS-Penetrant Compound Libraries

With a TPSA of 67.4 Ų, logP of 3.4, zero HBDs, and only 2 rotatable bonds, the target compound meets multiple criteria for CNS drug-likeness [2]. Medicinal chemistry teams constructing fragment-based or DNA-encoded libraries for CNS targets can use this compound as a core scaffold, derivatizing at the ester position via amidation or reduction. Compared to the 3-amino analog (HBD = 1), the 3-methyl compound is expected to exhibit superior passive BBB permeability, making it the preferred procurement choice for neuroscience-focused screening collections [5].

Stable Intermediate for Multi-Step Medicinal Chemistry Synthesis

The absence of labile functional groups (no halogens, no free amines, no boronic acids) makes this compound a bench-stable intermediate suitable for long-term storage and multi-step synthesis campaigns . Researchers can confidently stock this building block without concern for hydrolytic degradation (unlike 3-bromo analogs) or oxidation (unlike 3-amino analogs). The methyl ester can be selectively hydrolyzed to the carboxylic acid for subsequent amide coupling, while the 6-CF₃ group provides metabolic stability in downstream compounds [5]. This stability profile reduces procurement frequency and ensures batch-to-batch reproducibility.

Quote Request

Request a Quote for Methyl 3-methyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.